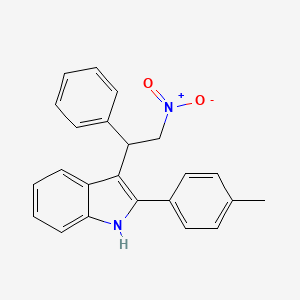

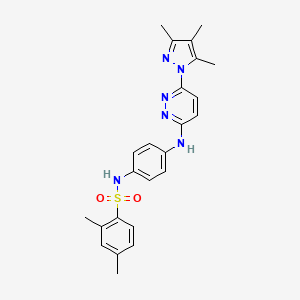

![molecular formula C20H21NO4 B2611937 (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid CAS No. 2171283-21-7](/img/structure/B2611937.png)

(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. The compound’s structure includes a chiral center, making it optically active and significant in stereochemistry.

Mecanismo De Acción

Target of Action

It is known that this compound is a type of fmoc amino acid , which are commonly used as coupling agents in peptide synthesis .

Mode of Action

The compound (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid interacts with its targets by acting as a coupling agent in peptide synthesis . This means it facilitates the formation of peptide bonds, which are the links between amino acids that form proteins.

Biochemical Pathways

The compound this compound is involved in the biochemical pathway of peptide synthesis . By acting as a coupling agent, it helps to form peptide bonds, thereby influencing the structure and function of proteins.

Pharmacokinetics

As a type of fmoc amino acid , it is likely to be involved in similar metabolic pathways as other amino acids.

Result of Action

The molecular and cellular effects of the compound this compound’s action are primarily related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it influences the structure and function of proteins.

Action Environment

The action, efficacy, and stability of the compound this compound can be influenced by various environmental factors. For instance, it is stable at room temperature and has a long shelf-life . .

Análisis Bioquímico

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in peptide synthesis . It acts as a coupling agent, facilitating the formation of peptide bonds between amino acids . The interactions of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid with enzymes and proteins are largely determined by its fluorenylmethyloxycarbonyl (Fmoc) group .

Cellular Effects

The effects of this compound on cells are primarily related to its role in peptide synthesis . By facilitating the formation of peptide bonds, it can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in peptide synthesis . It acts as a coupling agent, facilitating the formation of peptide bonds between amino acids . This process involves binding interactions with biomolecules and can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to be stable at room temperature, with a long shelf-life . Over time, it continues to function effectively as a coupling agent in peptide synthesis .

Metabolic Pathways

Given its role in peptide synthesis, it is likely that it interacts with enzymes involved in this process .

Subcellular Localization

Given its role in peptide synthesis, it is likely that it is found in areas of the cell where protein synthesis occurs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material, usually an amino acid, is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Formation of the Protected Amino Acid: The reaction mixture is stirred at room temperature, and the product is purified using techniques such as recrystallization or chromatography.

Introduction of the Side Chain: The side chain is introduced through a series of reactions, including alkylation or acylation, depending on the desired structure.

Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the side chain, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

Biology: The compound is utilized in studying enzyme-substrate interactions and protein folding mechanisms.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

(3S)-4-({[(tert-Butoxy)carbonyl]amino}-3-methylbutanoic acid): Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-ethylbutanoic acid: Differs by having an ethyl group instead of a methyl group on the side chain.

(3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid: Contains a phenyl group on the side chain, adding aromaticity.

Uniqueness

The uniqueness of (3S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanoic acid lies in its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for selective reactions and modifications, making it a valuable tool in peptide synthesis and other chemical processes.

Propiedades

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13(10-19(22)23)11-21-20(24)25-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQMOICNHNBVMZ-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

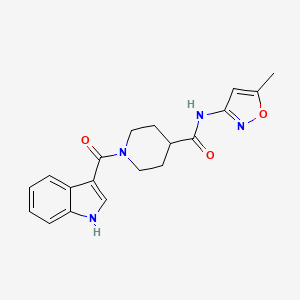

![5-benzyl-2-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B2611855.png)

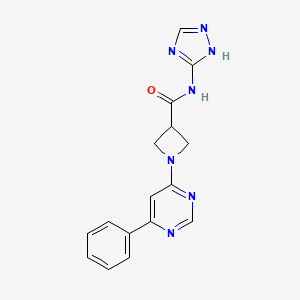

![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)

![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)

![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)

![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)